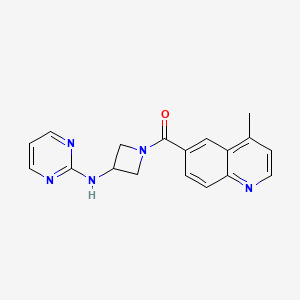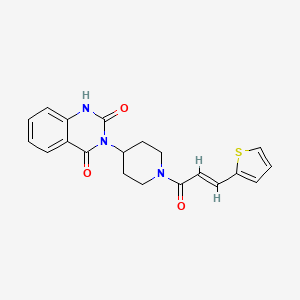
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione with an appropriate reagent to form the desired compound. The starting materials should be chosen based on their availability, cost, and reactivity. The reaction conditions should be optimized to ensure high yield and purity of the final product.
Starting Materials
2-Amino-4,6-dichloroquinazoline, 4-Piperidone hydrochloride, Thiophene-2-carboxaldehyde, Sodium triacetoxyborohydride, Acetic acid, Ethanol, Diethyl ether, Sodium hydroxide, Hydrochloric acid, Sodium chloride
Reaction
Step 1: Synthesis of 3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, a. Dissolve 2-amino-4,6-dichloroquinazoline (1.0 g, 4.5 mmol) and 4-piperidone hydrochloride (1.2 g, 7.5 mmol) in acetic acid (20 mL) and ethanol (20 mL)., b. Add thiophene-2-carboxaldehyde (1.5 g, 12.0 mmol) and sodium triacetoxyborohydride (1.8 g, 8.5 mmol) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Quench the reaction with water (50 mL) and extract with diethyl ether (3 x 50 mL)., e. Wash the organic layer with water (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a yellow solid., f. Purify the product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain 3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione as a yellow solid (1.5 g, 70%)., Step 2: Synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, a. Dissolve 3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (0.5 g, 1.2 mmol) in ethanol (10 mL)., b. Add sodium hydroxide (0.12 g, 3.0 mmol) to the reaction mixture and stir at room temperature for 30 minutes., c. Acidify the reaction with hydrochloric acid (1 M) and extract with diethyl ether (3 x 20 mL)., d. Wash the organic layer with water (20 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a yellow solid., e. Purify the product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione as a yellow solid (0.3 g, 60%)., The final product can be characterized by various spectroscopic techniques such as NMR, IR, and MS.
作用機序
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate the survival and proliferation of cancer cells. By inhibiting BTK, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione blocks the downstream signaling pathways that promote cancer cell growth and survival, leading to the inhibition of tumor growth.
生化学的および生理学的効果
In addition to its anticancer effects, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has also been shown to have immunomodulatory effects, including the inhibition of B-cell receptor signaling and the modulation of T-cell function. These effects may have implications for the treatment of autoimmune diseases and other immune-related disorders.
実験室実験の利点と制限
One of the main advantages of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione for lab experiments is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the development and application of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One direction is the evaluation of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in combination with other anticancer agents, with the goal of enhancing its efficacy and reducing the risk of drug resistance. Another direction is the exploration of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione as a potential treatment for autoimmune diseases and other immune-related disorders. Finally, the development of more potent and selective BTK inhibitors based on the structure of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
科学的研究の応用
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other anticancer agents. (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed at therapeutic doses.
特性
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(8-7-15-4-3-13-27-15)22-11-9-14(10-12-22)23-19(25)16-5-1-2-6-17(16)21-20(23)26/h1-8,13-14H,9-12H2,(H,21,26)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIIWMFUGPPYRM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

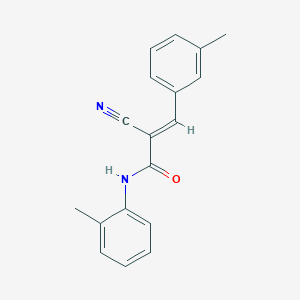
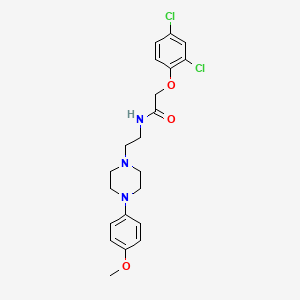
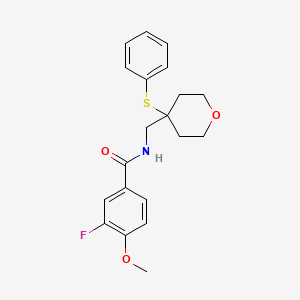
![Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B2458504.png)
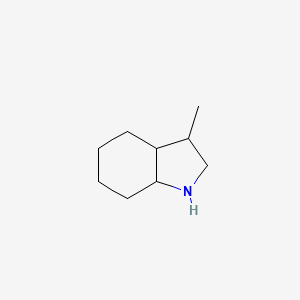

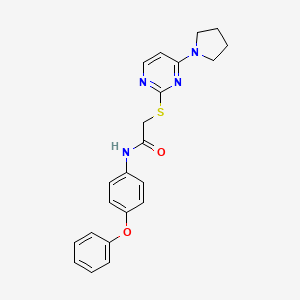
![Potassium;(2,2-difluoro-7,10-dioxadispiro[2.2.46.23]dodecan-1-yl)-trifluoroboranuide](/img/structure/B2458511.png)
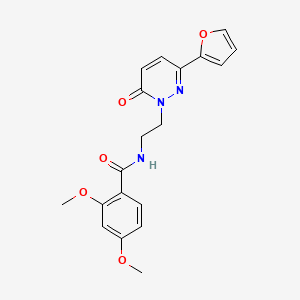
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2458513.png)
![1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B2458514.png)
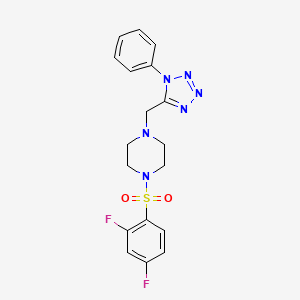
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2458518.png)
